molecular formula C18H17F3N6O B2603045 3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034520-30-2

3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No. B2603045
CAS RN: 2034520-30-2
M. Wt: 390.37
InChI Key: YYUXEGBEHSCYAP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic building block . It contains a pyrazole ring, which is known to impart biological activity . Examples of marketed drugs based on a 1,2,4-triazole scaffold include voriconazole (an antifungal drug), forasartan (used for the treatment of hypertension), sitagliptin (an antidiabetic drug) and letrozole (a non-steroidal aromatase inhibitor for the treatment of breast cancer) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of compounds were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . Another method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrazole ring, a 1,2,4-triazolo ring, and a benzamide group .


Chemical Reactions Analysis

The compound undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It also participates in the synthesis of disubstituted pyrimidines .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been utilized in the synthesis of azolopyrimidines, azolopyridines, and quinolines, demonstrating its versatility in producing a variety of heterocyclic compounds. This is particularly notable in the creation of pyrazole derivatives that can readily cyclise into pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines (Almazroa, Elnagdi, & El‐Din, 2004).

Biological Activities

  • Some derivatives of this compound have exhibited moderate effects against bacterial and fungal species, indicating potential in antimicrobial research (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
  • Its use in synthesizing biologically active heterocyclic compounds, such as pyrazole, thiazole, and triazolo[1,5-a]pyrimidine derivatives, has been explored for insecticidal applications, specifically against the cotton leafworm, Spodoptera littoralis (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

Synthesis of Hybrid Molecules

  • The compound has been involved in the synthesis of novel pyridine and fused pyridine derivatives, leading to the exploration of their antimicrobial and antioxidant activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
  • Its reaction with aminoheterocycles has facilitated the synthesis of complex molecules like pyrazolo[5,1-c][1,2,4]triazine and [1,2,4]triazolo[5,1-c][1,2,4]triazine derivatives, which are integrated with a thiazolo[3,2-a]benzimidazole moiety, further expanding the scope of its application in medicinal chemistry (Abdelhamid, Fahmi, & Alsheflo, 2012).

Antimicrobial Evaluations

Synthesis under Various Conditions

  • The compound is also significant in the synthesis of heterocycles under different conditions, including microwave-assisted synthesis, showcasing its adaptability in various chemical environments (Shaaban, 2008).

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given its promising in vitro anticoronavirus and antitumoral activity , it could be further investigated for potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of the compound 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide Similar compounds bearing a [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . c-Met kinase plays a crucial role in cellular growth, survival, and migration .

Mode of Action

The exact mode of action of 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide Similar compounds have shown excellent anti-tumor activity and superior c-met kinase inhibition ability at the nanomolar level . This suggests that the compound may interact with its target, inhibiting its function and leading to downstream effects.

Biochemical Pathways

The biochemical pathways affected by 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide The inhibition of c-met kinase can affect various cellular processes, including cell growth and migration .

Pharmacokinetics

The ADME properties of 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide Similar compounds have shown potent nampt activity accompanied with attenuated cyp direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound may have good bioavailability and less potential for drug-drug interactions.

Result of Action

The molecular and cellular effects of 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide Similar compounds have exhibited excellent anti-tumor activity against various cancer cell lines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests that the compound may be stable and effective in various environments.

properties

IUPAC Name

3-pyrazol-1-yl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O/c19-18(20,21)13-5-8-26-15(10-13)24-25-16(26)11-22-17(28)12-3-1-4-14(9-12)27-7-2-6-23-27/h1-4,6-7,9,13H,5,8,10-11H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUXEGBEHSCYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3=CC(=CC=C3)N4C=CC=N4)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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